H-D-Glu-OtBu

Descripción

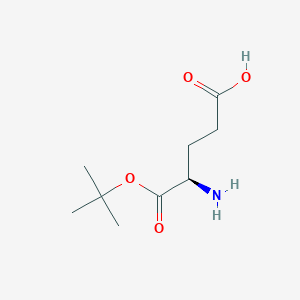

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427163 | |

| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-76-2 | |

| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Glu-OtBu: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-D-Glu-OtBu, a key building block in modern pharmaceutical research and development. The information is presented to be a valuable resource for researchers and scientists involved in peptide synthesis and drug discovery.

Chemical Properties and Structure

This compound, also known as D-Glutamic acid γ-tert-butyl ester, is a derivative of the non-proteinogenic D-glutamic acid. The introduction of a tert-butyl ester to the side-chain carboxyl group enhances its utility in organic synthesis by preventing this functional group from participating in unwanted side reactions.

Structural Information

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, a free amine group, a free alpha-carboxyl group, and a tert-butyl ester protecting the gamma-carboxyl group.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid[1] |

| Synonyms | D-Glutamic acid γ-tert-butyl ester, H-D-Glu(OtBu)-OH, (R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid |

| CAS Number | 45125-00-6[2] |

| Molecular Formula | C₉H₁₇NO₄[2] |

| SMILES String | O=C(O)--INVALID-LINK--CCC(OC(C)(C)C)=O |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 182 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [5] |

| Storage | Keep in a dark place, sealed in dry conditions. For long-term storage, it is recommended to store in a freezer under -20°C. | [1] |

Experimental Protocols

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Note: This is a generalized representation. The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.

Applications in Drug Development

The primary application of this compound is as a crucial building block in Solid-Phase Peptide Synthesis (SPPS) . The tert-butyl protecting group on the side chain is stable to the conditions used for peptide chain elongation (Fmoc deprotection with piperidine) but can be readily removed during the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid).

This protected amino acid is instrumental in the synthesis of peptide-based therapeutics, including peptide mimetics and modified peptides with enhanced pharmacological properties. Its use allows for the precise incorporation of a D-glutamic acid residue into a peptide sequence, which can be important for creating peptides with improved stability against enzymatic degradation and for modulating receptor binding affinity.

Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating an this compound residue into a growing peptide chain during Fmoc-based SPPS.

Caption: Incorporation of this compound in a typical Fmoc SPPS cycle.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to H-D-Glu-OtBu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor necessitates the use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final peptide product. H-D-Glu-OtBu, a protected form of D-glutamic acid, is a critical building block in the synthesis of peptides containing this non-proteinogenic amino acid. This guide provides a comprehensive technical overview of this compound, its chemical properties, its strategic role in peptide synthesis, and detailed experimental protocols for its application. The incorporation of D-amino acids, such as D-glutamic acid, can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation.

Chemical Properties of this compound

This compound is the gamma-tert-butyl ester of D-glutamic acid. The tert-butyl (OtBu) group serves as a protecting group for the side-chain carboxyl functional group of D-glutamic acid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | D-Glutamic acid 5-tert-butyl ester | |

| Synonyms | H-D-Glu(OtBu)-OH, (R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| CAS Number | 45125-00-6 | |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. | [1] |

The Strategic Role of this compound in Peptide Synthesis

The utility of this compound in peptide synthesis is primarily centered around the principles of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS).

The D-Configuration

The presence of a D-amino acid, such as D-glutamic acid, in a peptide chain can confer significant advantages. Peptides containing D-amino acids are generally more resistant to proteolytic degradation by endogenous proteases, which typically exhibit high specificity for L-amino acids. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles for peptide-based therapeutics.

The OtBu Protecting Group and Orthogonal Chemistry

The tert-butyl (OtBu) ester is a key side-chain protecting group in the Fmoc/tBu strategy due to its acid lability. This property allows for an orthogonal deprotection scheme in conjunction with the base-labile Nα-Fmoc protecting group.

-

Fmoc Group Removal: The Nα-Fmoc group is removed at each step of peptide chain elongation using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF). The OtBu group is stable under these conditions.

-

OtBu Group Removal: The OtBu protecting group is stable throughout the synthesis and is removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

This orthogonality ensures that the side-chain carboxyl group of the D-glutamic acid residue remains protected during chain assembly, preventing side reactions such as unwanted branching or cyclization.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis.

Monitoring the Coupling Reaction

Ensuring the completion of each coupling step is critical for the synthesis of high-purity peptides. Several qualitative colorimetric tests can be performed on a small sample of the resin-bound peptide.

| Test | Reagents | Positive Result (Free Amine) | Negative Result (Complete Coupling) |

| Kaiser (Ninhydrin) Test | Ninhydrin, Pyridine, Phenol | Intense blue color | Yellow or colorless |

| TNBS (Trinitrobenzene Sulfonic Acid) Test | TNBS, DIPEA, DMF | Red-orange color | Yellow or colorless |

Protocol for Incorporation of Fmoc-D-Glu(OtBu)-OH in SPPS

This protocol outlines the steps for coupling Fmoc-D-Glu(OtBu)-OH to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-D-Glu(OtBu)-OH

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading) and an equimolar amount of the coupling reagent (e.g., HBTU) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol for Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and N-terminally deprotected or protected)

-

Cleavage cocktail: A mixture of Trifluoroacetic acid (TFA) and scavengers. A common cocktail is Reagent K: TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v). Scavengers are crucial to quench the reactive carbocations generated during the cleavage of tert-butyl-based protecting groups, thus preventing side reactions with sensitive residues like tryptophan and cysteine.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data in Peptide Synthesis

While specific coupling yields for Fmoc-D-Glu(OtBu)-OH are sequence-dependent, the efficiency of modern coupling reagents generally leads to high incorporation rates. The following table presents typical coupling efficiencies observed in SPPS.

| Coupling Reagent | Typical Coupling Efficiency | Reference |

| HBTU/DIPEA | >99% | [] |

| HATU/DIPEA | >99.5% | [3] |

| DIC/HOBt | >98% |

The final yield of a synthesized peptide can vary significantly based on the length and sequence of the peptide. For instance, the synthesis of NOTA-PSMA and NOTA-TP-PSMA peptides using standard Fmoc-based SPPS resulted in overall yields of 38% and 36%, respectively.[4]

Visualizing the Workflow and Chemical Logic

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: SPPS workflow for peptide synthesis.

Caption: Orthogonal protection in Fmoc/tBu SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-glutamic acid residues. Its integration into the Fmoc/tBu solid-phase peptide synthesis strategy, facilitated by the orthogonal nature of the Fmoc and OtBu protecting groups, allows for the controlled and efficient assembly of complex peptide sequences. The incorporation of D-glutamic acid can significantly enhance the stability and therapeutic potential of synthetic peptides, making this compound a valuable tool for researchers and professionals in the fields of chemistry, biology, and drug development. A thorough understanding of its properties and the associated experimental protocols is crucial for the successful synthesis of high-quality, D-amino acid-containing peptides.

References

Navigating the Synthesis of D-Glutamic Acid Derivatives: A Technical Guide to H-D-Glu-OtBu

For researchers and professionals in the fields of peptide synthesis and drug development, the use of protected amino acids is a cornerstone of modern chemical biology. Among these, D-glutamic acid derivatives with tert-butyl ester protecting groups play a crucial role in the construction of complex peptides and therapeutic agents. This guide provides an in-depth look at the chemical properties, synthesis protocols, and applications of compounds commonly referred to as "H-D-Glu-OtBu," clarifying the ambiguities in nomenclature and offering a practical resource for laboratory work.

The designation "this compound" can refer to several related molecules, each with distinct properties and applications. The primary variations involve the position and number of the tert-butyl ester groups on the D-glutamic acid backbone. This ambiguity necessitates a careful examination of the specific compound required for a given synthetic strategy.

Key Variants and Physicochemical Properties

To address the potential for confusion, the table below summarizes the key physicochemical data for the most common variants of this compound. Researchers should verify the CAS number to ensure they are using the correct reagent for their experimental needs.

| Compound Name | Abbreviation | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| D-Glutamic acid α-tert-butyl ester | This compound | (2R)-2-aminopentanedioic acid 1-(tert-butyl) ester | 25456-76-2 | C9H17NO4 | 203.24 |

| D-Glutamic acid γ-tert-butyl ester | H-D-Glu(OtBu)-OH | (2R)-2-aminopentanedioic acid 5-(tert-butyl) ester | 45125-00-6 | C9H17NO4 | 203.24 |

| D-Glutamic acid di-tert-butyl ester hydrochloride | H-D-Glu(OtBu)-OtBu·HCl | Di-tert-butyl (2R)-2-aminopentanedioate hydrochloride | 172793-31-6 | C13H26ClNO4 | 295.80 |

Core Applications in Peptide Synthesis and Drug Discovery

These D-glutamic acid derivatives are primarily utilized as building blocks in solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid side chain, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for maintaining the integrity of the growing peptide and ensuring the final product's purity.

The choice between the α- and γ-ester, or the di-ester, depends on the specific requirements of the synthetic route. For instance, H-D-Glu(OtBu)-OH is a common choice in Fmoc-based SPPS, where the α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The OtBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but can be readily removed under acidic conditions during the final cleavage from the resin.

A significant application of these compounds is in the synthesis of peptide-based pharmaceuticals and diagnostic agents. Notably, derivatives of D-glutamic acid are key components in the synthesis of inhibitors of Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. These inhibitors, often containing a Glu-urea-Glu motif, can be radiolabeled for use in PET imaging to detect and monitor prostate cancer.[1][2]

Experimental Protocols: Solid-Phase Peptide Synthesis

The following section details a generalized experimental protocol for the incorporation of a protected D-glutamic acid residue into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-D-Glu(OtBu)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIEA, NMM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Manual peptide synthesis vessel

-

Inert gas supply (Nitrogen or Argon)

Protocol

-

Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 30-60 minutes.[3]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate with an inert gas for 5-10 minutes. Repeat this step once to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[4][5]

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.[6]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (typically 2-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (slightly less than 1 equivalent to the amino acid) in DMF.[7]

-

Add a base like DIEA (2-3 equivalents) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[7]

-

Agitate the mixture with an inert gas for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.[8]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.[6]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under a stream of inert gas.

-

Prepare a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the peptide from the resin and simultaneously cleave the side-chain protecting groups, including the OtBu ester from the D-glutamic acid residue.[9]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.[9]

-

Filter the cleaved peptide solution from the resin beads.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Visualizing the Workflow and Biological Context

To further elucidate the processes described, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the role of PSMA in prostate cancer, a key target for peptides synthesized using this compound derivatives.

References

- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. academic.oup.com [academic.oup.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Synthesis and Purification of H-D-Glu-OtBu

This technical guide provides a comprehensive overview of the synthesis and purification of H-D-Glu-OtBu (D-Glutamic acid α-tert-butyl ester), a crucial intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical chemistry and drug development.

Introduction

This compound is a protected derivative of D-glutamic acid where the α-carboxylic acid group is esterified with a tert-butyl group. This selective protection is advantageous in peptide synthesis as the tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions. Its application is notable in the synthesis of peptide-based active pharmaceutical ingredients (APIs), including GLP-1 receptor agonists.

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the direct esterification of D-glutamic acid or the deprotection of a pre-formed, fully protected glutamic acid derivative.

2.1. Direct Esterification of D-Glutamic Acid

A common method for the synthesis of glutamic acid tert-butyl esters involves the reaction of glutamic acid with a tert-butylating agent in the presence of an acid catalyst. One reported method involves the reaction of glutamic acid with tert-butyl acetate in the presence of perchloric acid.[1]

2.2. Synthesis from Protected D-Glutamic Acid Derivatives

An alternative strategy involves the use of a starting material where other functional groups are already protected. For instance, a common precursor is a glutamic acid derivative with a protected amino group (e.g., with a Boc or Z group) and a protected γ-carboxyl group. The synthesis of the α-tert-butyl ester is then followed by the selective removal of the other protecting groups.

A general approach for the preparation of tert-butyl esters of amino acids involves the acid-catalyzed reaction of isobutylene with a protected amino acid.[2] Another method describes the use of tert-butanol with anhydrous magnesium sulfate and boron trifluoride diethyl etherate.[2]

Experimental Protocols

3.1. Synthesis of H-L-Glu(OMe)-OtBu via Transesterification

This protocol describes a general method for the synthesis of a glutamic acid derivative with a tert-butyl ester at the α-position and a methyl ester at the γ-position, which can be adapted for the D-enantiomer.

-

Reaction: Under vigorous stirring, 82 mL of tert-butyl acetate is slowly added to a solution of 12.2 mmol of the starting methyl ester hydrochloride in 2.45 mL of 58% perchloric acid.[3]

-

The reaction mixture is stirred at room temperature for 72 hours.[3]

-

Work-up: The mixture is then slowly poured into a pre-cooled (5°C) mixture of 270 mL of 10% Na2CO3 solution and 40 mL of diethyl ether.[3]

-

The organic layer is separated, and the aqueous layer is extracted twice with 70 mL of diethyl ether.[3]

-

The combined organic layers are washed twice with 100 mL of 10% Na2CO3 solution, dried over anhydrous Na2SO4, and concentrated under reduced pressure.[3]

3.2. Deprotection of an N-Protected Precursor

This protocol outlines the deprotection of an N-benzyloxycarbonyl (Z) protected glutamic acid α-tert-butyl ester.

-

Reaction: To a solution of 74.1 mmol of (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester in 500 mL of dry methanol, 2.5 g of 10% Pd/C is added.[4]

-

The mixture is stirred overnight at room temperature under a hydrogen atmosphere.[4]

-

Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the product.[4]

Purification

The purification of this compound is critical to ensure its suitability for subsequent use in peptide synthesis. The choice of purification method depends on the nature of the impurities present.

4.1. Extraction and Washing

As described in the experimental protocols, a series of aqueous extractions with solutions of sodium bicarbonate or sodium carbonate are effective in removing acidic impurities and unreacted starting materials.[3]

4.2. Column Chromatography

For higher purity, flash column chromatography is a common technique. A typical mobile phase for the purification of glutamic acid tert-butyl ester derivatives is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).[3]

4.3. Precipitation/Crystallization

The final product, if obtained as an oil, can often be solidified by precipitation. Adding a non-polar solvent like hexane to a solution of the product in a more polar solvent like ethanol can induce precipitation of the white solid product.[1] The resulting solid can then be collected by filtration.[1]

Quantitative Data

| Parameter | Value | Reference |

| Synthesis Yield | ||

| H-L-Glu(OMe)-OtBu | 51% | [3] |

| L-Glutamic acid α-tert-butyl ester (from deprotection) | 77% | [4] |

| L-Glutamic acid 5-tert-butyl ester (from Fmoc-Glu(OtBu)-OH) | 80% | [1] |

| Physical Properties | ||

| Molecular Formula | C₉H₁₇NO₄ | [5] |

| Molecular Weight | 203.24 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 140 °C | [5] |

| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Purity | ||

| H-Glu-OtBu | ≥ 98% | [5] |

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound via deprotection.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. H-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]

- 4. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. H-Glu-OtBu | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

A Technical Guide to the Solubility of H-D-Glu-OtBu Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of H-D-Glu-OtBu derivatives, crucial building blocks in peptide synthesis and drug development. Understanding the solubility of these compounds in various solvents is paramount for their effective handling, reaction setup, and purification. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates a key experimental workflow where these molecules are employed.

Overview of this compound Derivatives

This compound refers to the D-enantiomer of glutamic acid where one or both of the carboxylic acid groups are protected as tert-butyl esters. The two primary forms are:

-

H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester): The side-chain carboxylic acid is esterified.

-

H-D-Glu(OtBu)-OtBu (D-Glutamic acid di-tert-butyl ester): Both the α- and γ-carboxylic acids are esterified. This is often supplied as a hydrochloride salt (HCl).

These protecting groups prevent unwanted side reactions during peptide synthesis and are typically removed under acidic conditions. Their solubility profile is significantly altered compared to the parent amino acid, D-glutamic acid, due to the bulky and hydrophobic nature of the tert-butyl groups.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound derivatives in common laboratory solvents. It is important to note that comprehensive, systematically collected data is limited, and the provided information is collated from various chemical suppliers.

Table 1: Quantitative Solubility Data for H-D-Glu(OtBu)-OtBu Hydrochloride

| Solvent | Concentration | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |

Note: Data for the corresponding L-enantiomer, H-L-Glu(OtBu)-OtBu HCl, shows a solubility of 50 mg/mL in Methanol.

Table 2: Qualitative Solubility Data for H-D-Glu(OtBu)-OH

| Solvent | Solubility | Citation |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Acetone | Soluble | [2] |

| Water | Slightly Soluble | [3] |

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility of this compound derivatives are not widely published, a standard protocol for determining the solubility of amino acid derivatives and pharmaceutical intermediates can be employed. The following is a generalized "shake-flask" method, a common technique for solubility assessment.[4][5]

Objective:

To determine the solubility of a this compound derivative in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound derivative (powder)

-

Solvent of interest (e.g., DMSO, Methanol, Dichloromethane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound derivative to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker set to 25 °C.

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Visually inspect to ensure solid material remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand in the constant temperature bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh a clean, empty vial.

-

Transfer a known volume of the clear, filtered solution to the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of the this compound derivative of known concentrations in the same solvent.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response (e.g., peak area or absorbance) against concentration.

-

Dilute the filtered, saturated solution with a known factor to fall within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

-

Reporting:

-

Report the solubility as mg/mL or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

Since this compound derivatives are primarily used in peptide synthesis, the following diagram illustrates the logical workflow of incorporating an Fmoc-protected H-D-Glu(OtBu)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

This workflow diagram illustrates the key steps in elongating a peptide chain on a solid support using an Fmoc-protected amino acid, such as Fmoc-D-Glu(OtBu)-OH. The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence. The tert-butyl (OtBu) group on the glutamic acid side chain remains intact throughout these cycles and is removed during the final cleavage from the resin.

References

A Technical Guide to H-D-Glu-OtBu: Commercial Sourcing, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and utilization of H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester). This valuable building block is instrumental in the synthesis of peptides and peptidomimetics with unique biological activities, offering enhanced stability and specific pharmacological profiles. This guide includes a survey of commercial suppliers, detailed experimental protocols for its incorporation into peptide chains, and an exploration of the signaling pathways potentially modulated by D-glutamic acid-containing peptides.

Commercial Availability and Specifications

This compound, in its unprotected (H-D-Glu(OtBu)-OH) and N-terminally protected form (Fmoc-D-Glu(OtBu)-OH), is readily available from a variety of commercial suppliers. The tert-butyl ester protection of the side-chain carboxyl group is base-stable and can be removed under acidic conditions, making it highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Below is a summary of representative commercial suppliers and their typical product specifications. Purity and other analytical data may vary by batch and supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| AAPPTec | H-D-Glu(OtBu)-OH | 45125-00-6 | C₉H₁₇NO₄ | 203.24 | ≥98% |

| Lead Sciences | H-D-Glu(OtBu)-OH | 45125-00-6 | C₉H₁₇NO₄ | 203.24 | 97% |

| BioCrick | H-D-Glu(OtBu)-OH | 45125-00-6 | C₉H₁₇NO₄ | 203.24 | >98% |

| Chem-Impex | Fmoc-D-Glu(OtBu)-OH | 104091-08-9 | C₂₄H₂₇NO₆ | 425.47 | ≥99.5% (Chiral HPLC) |

| Sigma-Aldrich (Novabiochem) | Fmoc-D-Glu(OtBu)-OH | 104091-08-9 | C₂₄H₂₇NO₆ | 425.47 | ≥98.0% (HPLC) |

| Advanced ChemTech | Fmoc-Glu(OtBu)-OH | 71989-18-9 | C₂₄H₂₇NO₆ | 425.47 | - |

Application in Peptide Synthesis: A Step-by-Step Protocol

The incorporation of Fmoc-D-Glu(OtBu)-OH into a growing peptide chain is a standard procedure in Fmoc-based SPPS. The following protocol outlines the key steps for manual synthesis. This can be adapted for automated peptide synthesizers.

Experimental Protocol: Incorporation of Fmoc-D-Glu(OtBu)-OH in SPPS

1. Resin Preparation and Swelling:

-

Start with a suitable resin for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

-

Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue color) will confirm the presence of a free primary amine.

3. Amino Acid Coupling:

-

Activation of Fmoc-D-Glu(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an activator base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling to the Resin:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to monitor the reaction progress. A negative test (yellow/colorless) indicates complete coupling. If the test is positive, continue the coupling for another hour or consider a double coupling.

-

4. Washing:

-

After complete coupling, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent B: 88% trifluoroacetic acid (TFA), 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[1]

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[2]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

References

In-Depth Technical Guide on the Analytical Characterization of H-D-Glu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester). Detailed experimental protocols and data interpretation are presented to facilitate the identification and characterization of this compound in a research and development setting.

Core Compound Information

This compound, also known as D-Glutamic acid γ-tert-butyl ester, is an ester derivative of the D-enantiomer of glutamic acid. It is a key intermediate in peptide synthesis and drug discovery.

| Property | Value |

| Chemical Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 45125-00-6 |

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables outline the predicted ¹H and ¹³C NMR data based on the chemical structure and typical chemical shift ranges for the functional groups present.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Atom Number | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| 1 | ~3.8 | Doublet of Doublets (dd) | 1H |

| 2 | ~2.0 - 2.2 | Multiplet (m) | 2H |

| 3 | ~2.4 | Triplet (t) | 2H |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | 1.45 | Singlet (s) | 9H |

| 7 | - | - | - |

| 8 | Variable (broad) | Singlet (s) | 2H |

| 9 | Variable (broad) | Singlet (s) | 1H |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Atom Number | Chemical Shift (ppm, predicted) |

| 1 | ~53 |

| 2 | ~28 |

| 3 | ~31 |

| 4 | ~175 |

| 5 | ~172 |

| 6 | ~81 |

| 7 | ~28 |

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is a suitable method for the mass spectrometric analysis of this compound. The predicted data is presented below.

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 204.12 | Molecular ion (protonated) |

| [M+Na]⁺ | 226.10 | Sodium adduct |

| Fragment | 148.08 | Loss of tert-butyl group (-C₄H₈) |

| Fragment | 130.07 | Further loss of water (-H₂O) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ with TMS in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard single-pulse acquisition parameters.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for enhancing protonation)

-

Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 methanol:water). A small amount of formic acid (0.1%) can be added to aid in protonation.

-

Instrumentation:

-

Set up the ESI source in positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 204.12) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain a product ion spectrum.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the protonated molecular ion [M+H]⁺ and any other adducts.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the chemical structure and a typical analytical workflow for this compound.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

The Biological Significance of D-Glutamic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glutamic acid (D-Glu), once considered a rarity in higher organisms, is now recognized as a significant signaling molecule with diverse physiological and pathophysiological roles. As an enantiomer of the ubiquitous L-glutamic acid, D-Glu and its derivatives, such as the biopolymer poly-γ-glutamic acid (γ-PGA), are emerging as key players in neurotransmission, bacterial physiology, and disease pathogenesis. This technical guide provides an in-depth exploration of the biological significance of D-glutamic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundation for future investigations and therapeutic innovations.

Introduction

The traditional view of amino acid chirality in mammals has been overwhelmingly centered on the L-enantiomers as the exclusive building blocks of proteins and primary signaling molecules. However, the discovery and characterization of endogenous D-amino acids have challenged this dogma, revealing a new layer of biological regulation. Among these, D-glutamic acid has garnered significant attention due to its unique distribution, metabolic pathways, and functional interactions, particularly within the central nervous system (CNS).

This guide will systematically review the current understanding of D-glutamic acid and its derivatives, covering their biosynthesis and degradation, their roles in neurotransmission with a focus on the N-methyl-D-aspartate (NMDA) receptor, their involvement in diseases such as Alzheimer's and schizophrenia, and the burgeoning field of their application in drug development and biotechnology.

Quantitative Data on D-Glutamic Acid and Related Molecules

The precise quantification of D-glutamic acid in biological systems is crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of D-Glutamic Acid in Biological Samples

| Biological Sample | Species | Concentration | Method of Detection | Reference |

| Plasma | Human (Healthy Elderly) | 1620.4 ± 558.2 ng/mL | HPLC | [1][2] |

| Plasma | Human (Mild Cognitive Impairment) | 1097.8 ± 284.0 ng/mL | HPLC | [1][2] |

| Plasma | Human (Mild Alzheimer's Disease) | 1031.9 ± 775.8 ng/mL | HPLC | [1] |

| Plasma | Human (Moderate to Severe AD) | 598.3 ± 551.9 ng/mL | HPLC | [1] |

| Cerebrospinal Fluid (CSF) | Human (Healthy Controls) | 6.16 ± 3.19 µmol/L | HPLC | [3] |

| Cerebrospinal Fluid (CSF) | Human (Probable Alzheimer's Disease) | 17.28 ± 1.99 µmol/L | HPLC | [3] |

| Brain Tissue (Mouse) | Mouse | Not Detectable | HPLC | [4][5][6] |

| Specific Brain Regions (Mouse) | Mouse | Higher levels in mesencephalic central grey, dorsal raphe nucleus, superior colliculus, and subparafascicular thalamic nucleus | Immunohistochemistry | [1] |

Table 2: Kinetic Parameters of Enzymes Involved in D-Glutamic Acid Metabolism

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| Glutamate Racemase (FnGR) | Fusobacterium nucleatum | L-Glutamate | 1.04 ± 0.07 mM | 17.4 ± 0.8 s-1 | [7] |

| Glutamate Racemase (FnGR) | Fusobacterium nucleatum | D-Glutamate | 1.7 ± 0.1 mM | 26 ± 1 s-1 | [7] |

| Glutamate Racemase (RacE1) | Bacillus anthracis | L-Glutamate | - | - | [8] |

| Glutamate Racemase (RacE2) | Bacillus anthracis | D-Glutamate | - | - | [8] |

| D-Amino Acid Oxidase (hDAAO) | Human | D-Glutamate | Not a substrate | - | [4][6][9] |

| D-Amino Acid Oxidase (RgDAAO) | Rhodotorula gracilis | D-Glutamate | - | - | [9] |

Table 3: Binding Affinities of Glutamate and Related Ligands to NMDA Receptors

| Receptor Subunit | Ligand | Kd / Ki | Reference |

| NR3A S1S2 | Glycine | 40 nM | [10] |

| NR3A S1S2 | L-Glutamate | 9.6 mM | [10] |

| NR1 | Glycine | ~26 µM | [10] |

| NR1 | L-Glutamate | Not Detectable | [10] |

Biosynthesis and Degradation

The metabolic pathways of D-glutamic acid are distinct from its L-enantiomer and are crucial for regulating its endogenous levels.

Biosynthesis

In bacteria, D-glutamic acid is primarily synthesized from L-glutamic acid by the enzyme glutamate racemase .[7][8] This enzyme is essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[7] Some bacteria can also produce D-glutamate via the action of D-amino acid transaminase.[11]

In mammals, the biosynthesis of D-glutamic acid is less clear. While glutamate racemase activity has been detected, a specific mammalian glutamate racemase gene has not been definitively identified.[1] The gut microbiota is a significant source of D-glutamic acid in mammals.[1]

Degradation

The primary enzyme responsible for the degradation of most D-amino acids in mammals is D-amino acid oxidase (DAAO) . However, D-glutamic acid is a very poor substrate for DAAO and is generally not considered to be metabolized by this enzyme.[4][6][9] The primary route for D-glutamate degradation in mammals remains an active area of research.

Caption: Biosynthesis and source of D-glutamic acid.

Role in Neurotransmission: The NMDA Receptor

The most well-characterized role of D-glutamic acid in mammals is its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor , a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[12][13]

NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits.[14] For the channel to open, it requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit).[15] D-glutamic acid can act as an agonist at the glutamate binding site on the GluN2 subunit, although its potency is generally lower than that of L-glutamic acid.[12]

The activation of NMDA receptors leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that ultimately modulate synaptic strength.

Caption: D-Glutamic acid as a co-agonist at the NMDA receptor.

Involvement in Disease

Alterations in D-glutamic acid levels and glutamatergic signaling have been implicated in several neurological and psychiatric disorders.

Alzheimer's Disease

Studies have reported significantly lower plasma levels of D-glutamic acid in patients with mild cognitive impairment and Alzheimer's disease (AD) compared to healthy controls.[1][2] In contrast, some studies have found elevated levels of total glutamate in the cerebrospinal fluid of AD patients.[3][8] This dysregulation of glutamate homeostasis is thought to contribute to the excitotoxicity and neuronal cell death observed in AD.[3][16]

Schizophrenia

The glutamate hypothesis of schizophrenia posits that hypofunction of NMDA receptors contributes to the symptoms of the disorder.[1][9][17] Given the role of D-amino acids as NMDA receptor modulators, their involvement in the pathophysiology of schizophrenia is an active area of investigation. Some studies have reported altered levels of glutamate and glutamine in the brains of individuals with schizophrenia.[1]

Poly-γ-Glutamic Acid (γ-PGA) and Other Derivatives

Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of repeating units of D- and L-glutamic acid linked via γ-glutamyl bonds.[18][19][20][21] Produced by various microorganisms, particularly Bacillus species, γ-PGA is biodegradable, non-toxic, and non-immunogenic, making it a versatile material for various applications.[18][21][22]

Properties and Applications of γ-PGA:

-

Biomedical: Drug delivery, tissue engineering, and as a biological adhesive.[19][21][22]

-

Food Industry: Thickener, stabilizer, and cryoprotectant.[19][21]

-

Cosmetics: Moisturizer in skin and hair care products.[19]

-

Environmental: Flocculant for water treatment.[19]

The synthesis of various D-glutamic acid derivatives is an active area of research for the development of novel therapeutic agents targeting glutamatergic pathways.[16][23][24][25][26][27]

Caption: Applications of poly-γ-glutamic acid (γ-PGA).

Experimental Protocols

This section provides detailed methodologies for the analysis of D-glutamic acid.

HPLC-Based Determination of D-Glutamic Acid

Principle: This method involves the pre-column derivatization of amino acids with a chiral reagent, followed by separation of the resulting diastereomers using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

Materials:

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column

-

Derivatizing reagent (e.g., N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂))[28][29]

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Sample (e.g., plasma, CSF, tissue homogenate)

-

D- and L-glutamic acid standards

Procedure:

-

Sample Preparation:

-

For plasma or CSF, deproteinize the sample by adding a precipitating agent (e.g., acetonitrile) and centrifuging to remove the precipitated proteins.

-

For tissue samples, homogenize the tissue in an appropriate buffer and centrifuge to obtain a clear supernatant.[30]

-

-

Derivatization:

-

HPLC Analysis:

-

Quantification:

-

Identify the peaks corresponding to the D- and L-glutamic acid derivatives based on the retention times of the standards.

-

Quantify the amount of D-glutamic acid in the sample by comparing its peak area to the standard curve generated from the D-glutamic acid standards.

-

Caption: Workflow for HPLC-based D-glutamic acid analysis.

Enzymatic Assay for Glutamate Detection

Principle: This colorimetric assay is based on the glutamate dehydrogenase-catalyzed oxidation of glutamate, which leads to the formation of a product that can be measured spectrophotometrically. This assay typically measures total glutamate (D- and L-isomers).

Materials:

-

Glutamate Assay Kit (e.g., Sigma-Aldrich MAK004 or similar)[20]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Sample (e.g., cell culture supernatant, serum, tissue homogenate)

-

Glutamate standard

Procedure:

-

Sample Preparation:

-

Prepare samples as described in the HPLC protocol (deproteinization or homogenization followed by centrifugation).

-

-

Standard Curve Preparation:

-

Prepare a series of glutamate standards of known concentrations by diluting the provided stock solution.

-

-

Assay Reaction:

-

Add the samples and standards to the wells of the 96-well plate.

-

Prepare a reaction mix containing the glutamate enzyme mix and developer solution according to the kit instructions.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.[20]

-

-

Measurement:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the glutamate concentration in the samples from the standard curve.

-

Conclusion and Future Directions

The study of D-glutamic acid and its derivatives has unveiled a fascinating and previously underappreciated dimension of biological regulation. From its role as a neurotransmitter modulator to its presence in complex biopolymers, D-glutamic acid is proving to be a molecule of significant interest. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers to further explore its functions.

Future research should focus on several key areas:

-

Elucidating the complete metabolic pathways of D-glutamic acid in mammals, including the identification of a specific mammalian glutamate racemase.

-

Determining the precise binding affinities and functional consequences of D-glutamic acid interaction with various NMDA receptor subtypes.

-

Further investigating the role of D-glutamic acid dysregulation in the pathogenesis of neurodegenerative and psychiatric disorders to identify new therapeutic targets.

-

Expanding the applications of γ-PGA and other D-glutamic acid derivatives in medicine and biotechnology through the development of novel materials with tailored properties.

A deeper understanding of the biological significance of D-glutamic acid and its derivatives holds the promise of new diagnostic tools and therapeutic strategies for a range of human diseases.

References

- 1. d-glutamate and Gut Microbiota in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review [mdpi.com]

- 8. Frontiers | Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational Analysis of NMDA Receptor GluN1, GluN2, and GluN3 Ligand-Binding Domains Reveals Subtype-Specific Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. Glutamate Detection Assay [bio-protocol.org]

- 21. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. d -Glucose based syntheses of β-hydroxy derivatives of l -glutamic acid, l -glutamine, l -proline and a dihydroxy pyrrolidine alkaloid - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01340B [pubs.rsc.org]

- 24. Glutamatergic and GABAergic metabolite levels in Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. dspace.mit.edu [dspace.mit.edu]

- 27. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-D-Glu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating D-glutamic acid, utilizing the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The side-chain of the D-glutamic acid is protected as a tert-butyl ester (OtBu), a robust protecting group that is cleaved under strong acidic conditions during the final step.

Overview of the Fmoc/tBu SPPS Strategy

Solid-phase peptide synthesis allows for the efficient construction of peptides by assembling amino acids on an insoluble resin support. The Fmoc/tBu strategy is based on two key principles:

-

Nα-Fmoc Protection: The temporary Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acidic and mild basic conditions but is selectively removed by a secondary amine, typically piperidine.[1][2]

-

Side-Chain tBu Protection: Acid-labile protecting groups, such as the tert-butyl (tBu) ether, ester (OtBu), and carbamate (Boc), are used to protect reactive amino acid side chains. These groups are stable during the piperidine-mediated Fmoc deprotection but are removed simultaneously with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3]

The use of Fmoc-D-Glu(OtBu)-OH allows for the seamless incorporation of a D-glutamic acid residue into the peptide sequence using standard, well-established protocols.[4][5]

Materials and Reagents

Quantitative Summary of Reagents

The following table summarizes the typical reagents and quantities required for a standard 0.1 mmol scale synthesis.

| Reagent | Category | Typical Excess (vs. Resin Capacity) | Purpose |

| Wang Resin | Solid Support | N/A | Anchorage of the C-terminal amino acid to generate a peptide acid. |

| Fmoc-D-Glu(OtBu)-OH & other Fmoc-amino acids | Building Blocks | 3 - 5 equivalents | Peptide chain elongation. |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling Reagent | 4 equivalents (for loading) | Activation of carboxylic acid for esterification to the resin. |

| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive | 4 equivalents (for loading) | Suppresses racemization during amino acid activation.[6] |

| 4-(Dimethylamino)pyridine (DMAP) | Acylation Catalyst | 0.1 equivalents (for loading) | Catalyzes the esterification of the first amino acid to Wang resin. |

| HBTU / HATU | Coupling Reagent | 2.9 equivalents | Activation of carboxylic acid for amide bond formation. |

| N,N-Diisopropylethylamine (DIPEA) | Base | 6 equivalents | Activates coupling reagents and neutralizes protonated amines. |

| Piperidine | Deprotection Reagent | N/A (20% v/v solution) | Cleavage of the Nα-Fmoc protecting group.[7][8] |

| Dichloromethane (DCM) | Solvent | N/A | Resin swelling and washing. |

| N,N-Dimethylformamide (DMF) | Solvent | N/A | Resin swelling, washing, and solvent for coupling/deprotection. |

| Trifluoroacetic Acid (TFA) | Cleavage Reagent | N/A (95% v/v solution) | Cleaves peptide from resin and removes side-chain protecting groups. |

| Triisopropylsilane (TIS) | Scavenger | N/A (2.5% v/v in cocktail) | Traps reactive cationic species generated during cleavage.[9] |

| Deionized Water (H₂O) | Scavenger | N/A (2.5% v/v in cocktail) | Proton source and scavenger. |

| Diethyl Ether (cold) | Precipitation Solvent | N/A | Precipitation of the crude peptide post-cleavage. |

Experimental Workflow Diagram

The overall process of adding one amino acid in Fmoc-SPPS can be visualized as a cyclical workflow.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

Standard Operating Procedure for the Utilization of H-D-Glu-OtBu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of H-D-Glu-OtBu (D-Glutamic acid γ-tert-butyl ester) in solid-phase peptide synthesis (SPPS). The following sections outline the chemical and physical properties of this reagent, comprehensive experimental procedures, and data presentation to ensure successful incorporation into peptide sequences.

Introduction

This compound is a derivative of the non-proteinogenic D-glutamic acid, where the side-chain carboxylic acid is protected as a tert-butyl ester. This protecting group strategy is fundamental in modern peptide chemistry, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.[1] The tert-butyl (OtBu) group offers robust protection of the gamma-carboxyl functional group, preventing its participation in undesired side reactions during peptide chain elongation.[2] Its acid-labile nature ensures straightforward removal during the final cleavage and deprotection step, typically with trifluoroacetic acid (TFA), which is orthogonal to the base-labile Fmoc protecting group of the alpha-amino group.[1][2]

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful synthesis outcomes.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| Synonyms | D-Glutamic acid gamma tert-butyl ester, H-D-Glu(OtBu)-OH | [3] |

| CAS Number | 45125-00-6 | [3] |

| Molecular Formula | C₉H₁₇NO₄ | [3] |

| Molecular Weight | 203.2 g/mol | [3] |

| Appearance | White to off-white powder/solid | [4] |

| Purity | Typically >98.0% (HPLC) | [5][6] |

| Melting Point | 83-89 °C | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [4][5] |

| Storage | 2-8°C, desiccated. | [] |

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Experimental Protocols

The following protocols detail the standard procedure for incorporating an this compound residue into a peptide sequence using manual or automated Fmoc-SPPS.

Resin Preparation and Swelling

The choice of resin depends on whether the final peptide will have a C-terminal acid or amide. For peptide acids, a 2-chlorotrityl chloride (2-CTC) or Wang resin is commonly used. For peptide amides, a Rink amide resin is appropriate.

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) (10-15 mL/g of resin) to swell the resin.

-

Agitate the resin slurry gently for 30-60 minutes at room temperature.

-

Drain the DMF.

First Amino Acid Coupling (Loading onto Resin)

This protocol is for loading the first Fmoc-protected amino acid onto a 2-CTC resin.

Protocol 2: Loading of the First Amino Acid

-

Dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin substitution) in dichloromethane (DCM).

-

Add diisopropylethylamine (DIEA) (2-5 equivalents).

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Iterative Peptide Elongation Cycle

The following steps are repeated for each amino acid to be added to the peptide chain, including the coupling of Fmoc-D-Glu(OtBu)-OH.

Workflow for a Single Amino Acid Coupling Cycle

Protocol 3: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 4: Coupling of this compound (or other Fmoc-amino acids)

-

In a separate vial, pre-activate the Fmoc-D-Glu(OtBu)-OH (or other Fmoc-amino acid) by dissolving it (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt, HATU, or DIC) (3-5 equivalents) and a base (e.g., DIEA or N-methylmorpholine) (6-10 equivalents) in DMF.

-

Allow the activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin with DMF (3-5 times).

Table 2: Common Coupling Reagents for SPPS

| Coupling Reagent | Description |

| HBTU/HOBt | A standard and efficient uronium-based coupling reagent combination. |

| HATU | A more reactive uronium-based reagent, often used for difficult couplings. |

| DIC/HOBt | A carbodiimide-based coupling method, generally cost-effective. |

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.

Workflow for Peptide Cleavage and Deprotection

Protocol 5: Cleavage and Deprotection

-

Wash the final resin-bound peptide with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers is critical to prevent side reactions with sensitive residues.

-

Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by analysis to confirm its identity and purity.

Protocol 6: Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purified fractions by analytical RP-HPLC to assess purity.[8]

-

Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]

Expected Data and Performance

The efficiency of incorporating this compound is generally high, comparable to other standard Fmoc-amino acids.

Table 3: Typical Performance Metrics in SPPS

| Parameter | Expected Value | Notes |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. For sterically hindered couplings, a second coupling may be required. |

| Deprotection Efficiency (Fmoc) | >99% | Generally a very efficient reaction. |

| Final Cleavage/Deprotection Yield | 80-95% | Dependent on peptide sequence and length. |

| Crude Peptide Purity (by HPLC) | 50-80% | Highly dependent on peptide length and sequence complexity. |

| Final Purified Peptide Yield | 10-40% | Varies significantly based on the number of purification steps and peptide properties. |

Conclusion

This compound is a reliable and efficient building block for the incorporation of D-glutamic acid residues in peptide synthesis. The use of the OtBu side-chain protection is fully compatible with standard Fmoc-SPPS protocols. By following the detailed procedures outlined in this document, researchers can achieve high-quality synthesis of peptides containing this important non-canonical amino acid for applications in research, diagnostics, and therapeutic development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. H-D-GLU(OTBU)-OH CAS#: 45125-00-6 [m.chemicalbook.com]

- 5. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. ruifuchem.com [ruifuchem.com]

- 8. agilent.com [agilent.com]

- 9. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Coupling Reagents for H-D-Glu-OtBu in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of amino acids in Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of coupling reagent, particularly for residues that present steric challenges. H-D-Glu-OtBu, with its bulky tert-butyl protecting group on the side-chain carboxyl, can be considered a sterically hindered amino acid. Inefficient coupling of such residues can lead to deletion sequences, low yields, and difficult purifications. This document provides a detailed overview of common coupling reagents, their mechanisms, and protocols for the efficient incorporation of this compound in SPPS.

I. Overview of Coupling Reagents

The selection of a suitable coupling reagent is a critical step in optimizing SPPS protocols. The primary function of a coupling reagent is to activate the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain. Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, such as those involving this compound, the use of more potent activating agents is often necessary to achieve high coupling efficiencies.

Key Considerations for this compound Coupling:

-

Steric Hindrance: The tert-butyl group can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain.

-

Racemization: While D-amino acids are used intentionally, it is crucial to prevent epimerization at the alpha-carbon during activation and coupling.

-